molecular formula C17H12BrN3O3S B3521950 Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

Cat. No.: B3521950
M. Wt: 418.3 g/mol
InChI Key: YABFXHMXUMNUQK-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a pyrazine-2-carbonylamino group, and a thiophene-3-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazine-2-carbonylamino Group: This involves the reaction of pyrazine-2-carboxylic acid with an amine to form the pyrazine-2-carbonylamino group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of cyclization reactions.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

Uniqueness

Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c1-24-17(23)14-12(10-2-4-11(18)5-3-10)9-25-16(14)21-15(22)13-8-19-6-7-20-13/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFXHMXUMNUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
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Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Reactant of Route 3
Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Reactant of Route 4
Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Reactant of Route 5
Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Reactant of Route 6
Methyl 4-(4-bromophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

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